molecular formula C5H4Br2ClN B2753378 3,4-Dibromopyridine hydrochloride CAS No. 1642893-05-7

3,4-Dibromopyridine hydrochloride

Cat. No.: B2753378
CAS No.: 1642893-05-7
M. Wt: 273.35
InChI Key: GMKFLMFTQAXYBE-UHFFFAOYSA-N
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Description

3,4-Dibromopyridine is a chemical compound with the molecular formula C5H3Br2N . It is used in various chemical reactions and has a molecular weight of 236.892 Da .


Synthesis Analysis

The synthesis of 3,4-Dibromopyridine involves several steps. One method involves an ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water . This method is characterized by its simplicity and high yield, making it suitable for large-scale preparation .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromopyridine consists of a pyridine ring with bromine atoms attached at the 3 and 4 positions . The presence of these bromine atoms makes the compound suitable for various chemical reactions .


Chemical Reactions Analysis

3,4-Dibromopyridine can undergo a variety of chemical reactions. For example, it can participate in nucleophilic aromatic substitution reactions (S N Ar), where the bromine atoms can be replaced by other groups .


Physical and Chemical Properties Analysis

3,4-Dibromopyridine has a density of 2.1±0.1 g/cm3, a boiling point of 239.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has a molar refractivity of 39.7±0.3 cm3 and a molar volume of 115.0±3.0 cm3 .

Scientific Research Applications

  • Reactivity of Halogen Atoms : 3,4-Dibromopyridine hydrochloride has been studied for its reactivity, particularly focusing on the replacement of halogen atoms by hydrogen in compounds. This reactivity is utilized in synthesizing various derivatives, like 5-chloro-2,4-dihydroxypyridine, which has potential applications in material synthesis and pharmaceuticals (Hertog, Combe, & Kolder, 2010).

  • Synthesis of cis-3,4-dibromopyrrolidine : Research has been conducted on the synthesis and structural studies of 3,4-dibromopyrrolidine hydrochloride, showcasing its potential in creating new molecular structures with specific properties. This is significant in the development of new materials and chemicals (Bukowska-strzyzewska et al., 1980).

  • Halogen Migration in Derivatives : Studies have shown that in halogeno-derivatives of dihydroxypyridine, halogen atoms like bromine can migrate, leading to the formation of compounds with different halogen arrangements. This understanding is crucial in synthetic chemistry for designing targeted molecular structures (Hertog & Schogt, 2010).

  • Synthesis of Polyhalogenated Bipyridines : Polyhalogenated bipyridines, synthesized from dihalopyridines like 3,4-Dibromopyridine, have applications in creating complex molecular structures. These compounds are relevant in developing novel materials and chemicals with specific properties (Abboud et al., 2010).

  • Inhibition of Tyrosinase : Compounds derived from pyridines, including those related to 3,4-Dibromopyridine, have shown potential as inhibitors of tyrosinase, an enzyme relevant in various biochemical processes. This has implications in medical and cosmetic applications (Hider & Lerch, 1989).

  • Metal Complexes in Medicinal Chemistry : Research has also been done on metal complexes of hydroxypyridinones, closely related to 3,4-Dibromopyridine. These complexes have diverse applications in medicinal inorganic chemistry, highlighting the compound's potential in creating therapeutic agents (Thompson, Barta, & Orvig, 2006).

Properties

IUPAC Name

3,4-dibromopyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKFLMFTQAXYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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